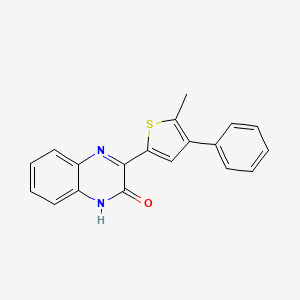
4-chloro-3-(1-chloro-1-buten-1-yl)-6-methyl-2H-pyran-2-one
Descripción general
Descripción
4-chloro-3-(1-chloro-1-buten-1-yl)-6-methyl-2H-pyran-2-one is a chemical compound that belongs to the class of pyranones. It is commonly known as CCP, and it has been used in various scientific research applications due to its unique properties. CCP is synthesized through a complex chemical process that involves the reaction of different chemicals.
Mecanismo De Acción
The mechanism of action of CCP is not fully understood. However, it has been shown to have antitumor activity in different cancer cell lines. CCP has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death. CCP has also been shown to inhibit the activity of different enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects
CCP has been shown to have different biochemical and physiological effects. It has been shown to have antitumor activity in different cancer cell lines. It has also been shown to inhibit the activity of different enzymes, including topoisomerase I and II, which are involved in DNA replication and transcription. CCP has been shown to induce apoptosis, which is a programmed cell death. CCP has also been shown to have anti-inflammatory activity, which makes it a potential therapeutic agent for different inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCP has several advantages and limitations for lab experiments. One of the advantages is that it is readily available and easy to synthesize. CCP is also stable under different experimental conditions, which makes it suitable for different experiments. However, one of the limitations of CCP is that it has low solubility in water, which limits its use in aqueous solutions. CCP also has low bioavailability, which limits its use in vivo experiments.
Direcciones Futuras
CCP has several potential future directions. One of the future directions is to explore its potential as a therapeutic agent for different diseases, including cancer and inflammatory diseases. CCP can also be used as a building block in the synthesis of different compounds, including natural products. Another future direction is to explore the structure-activity relationship of CCP and its analogs to develop more potent and selective compounds. CCP can also be used as a tool in different biological studies, including the study of enzyme activity and DNA replication.
Conclusion
In conclusion, 4-chloro-3-(1-chloro-1-buten-1-yl)-6-methyl-2H-pyran-2-one is a chemical compound that has been used in various scientific research applications due to its unique properties. CCP is synthesized through a complex chemical process that involves the reaction of different chemicals. CCP has been shown to have antitumor activity in different cancer cell lines and anti-inflammatory activity, which makes it a potential therapeutic agent for different diseases. CCP has several advantages and limitations for lab experiments, and it has several potential future directions.
Aplicaciones Científicas De Investigación
CCP has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of different compounds, including natural products. CCP has been used in the synthesis of various analogs of natural products, including pyranonaphthoquinones and pyranopyridines. It has also been used in the synthesis of different heterocyclic compounds, including pyridines, pyrazoles, and pyrimidines.
Propiedades
IUPAC Name |
4-chloro-3-[(Z)-1-chlorobut-1-enyl]-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c1-3-4-7(11)9-8(12)5-6(2)14-10(9)13/h4-5H,3H2,1-2H3/b7-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYNLSLQSKJQFL-DAXSKMNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=C(C=C(OC1=O)C)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=C(C=C(OC1=O)C)Cl)\Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



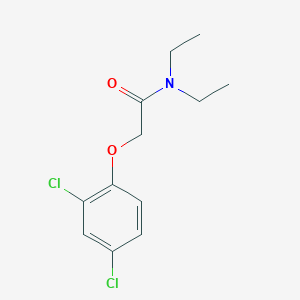
![hexyl 4-[(trifluoroacetyl)amino]benzoate](/img/structure/B3835455.png)
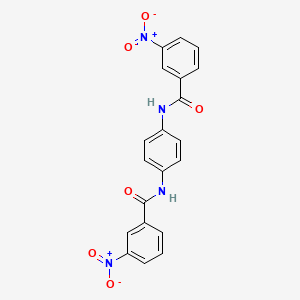
![N-[4-(benzyloxy)benzylidene]-4-(phenyldiazenyl)aniline](/img/structure/B3835468.png)
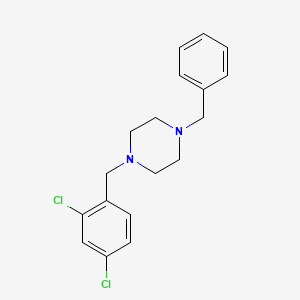
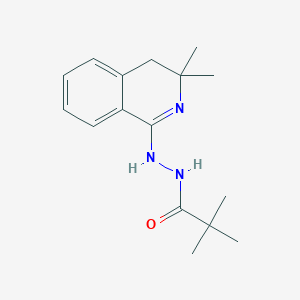
![3-bromo-N'-[(3-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3835491.png)
![N-[2-(1-benzylpiperidin-2-yl)ethyl]acetamide](/img/structure/B3835492.png)
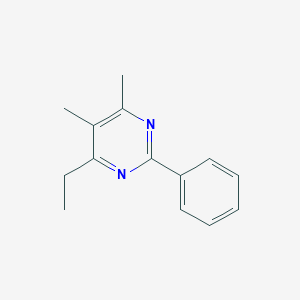
![N-cyclopropyl-5-[(pyridin-2-ylthio)acetyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B3835505.png)

![2-ethoxy-4-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B3835539.png)
![1-[2-methoxy-5-({[3-(4-methyl-1,3-thiazol-5-yl)propyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B3835545.png)
